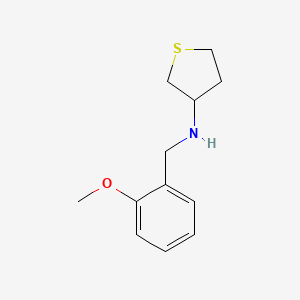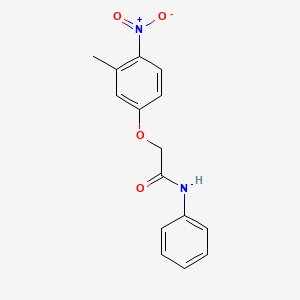
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, also known as TPA, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. TPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it has been reported to act through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of cell proliferation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to inhibit the activity of COX-2 and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has several advantages for lab experiments, including its high purity, low toxicity, and potent anticancer activity. However, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, the development of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide derivatives with improved solubility and specificity could lead to the discovery of more potent and selective compounds for scientific research.
Conclusion:
In conclusion, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is a promising compound for scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been synthesized using various methods and has been shown to exhibit potent anticancer activity and neuroprotective effects. Further research is needed to fully understand the mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide and to explore its potential applications in other fields.
Métodos De Síntesis
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide can be synthesized using various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxamide with acetic anhydride. These methods have been reported to yield high purity N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide in good yields.
Aplicaciones Científicas De Investigación
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
N-(2,4,5-triphenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17(27)24-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-26(23)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXNVCALZUAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)